Mass Shift for Chromatographic Differentiation
6-Azacholestane, 6-benzyl- (C33H53N, exact mass: 463.4178 g/mol) exhibits a nominal mass increase of +90.1 Da compared to the parent N-unsubstituted 6-azacholestane (C26H47N, MW 373.66 g/mol, CAS 16359-52-7) [1]. This mass difference, corresponding to the C7H6 benzyl substituent, provides a clear and unambiguous analytical marker for distinguishing these two compounds in complex mixtures. The isotopic distribution pattern is also distinct: the benzyl analog has a higher carbon atom count (33 vs. 26), which alters the M+1/M ratio in mass spectra and provides a secondary confirmatory metric for identity verification [1].
| Evidence Dimension | Exact molecular mass and molecular formula |
|---|---|
| Target Compound Data | Exact mass: 463.4178 g/mol; Molecular formula: C33H53N |
| Comparator Or Baseline | 6-Azacholestane (CAS 16359-52-7): Exact mass: 373.33 g/mol; Molecular formula: C26H47N |
| Quantified Difference | Δ mass = +90.1 Da; Δ formula = +C7H6 (benzyl group) |
| Conditions | High-resolution mass spectrometry; SpectraBase Wiley Registry of Mass Spectral Data 2023; predicted physicochemical property databases [1]. |
Why This Matters
This mass difference enables definitive identification and quantification of the benzyl derivative in the presence of the parent compound using standard LC-MS or GC-MS workflows, eliminating the risk of misassignment in metabolic tracing or synthetic monitoring applications.
- [1] SpectraBase Spectral Database. N-Benzyl-6-aza-5-ξ-cholestane (6-Azacholestane, 6-benzyl-). Compound ID: I157kq3LD1D. Spectra: 1 FTIR, 2 MS (GC). Exact Mass: 463.417801 g/mol. Wiley Registry of Mass Spectral Data 2023. Available at: https://spectrabase.com/compound/I157kq3LD1D View Source
